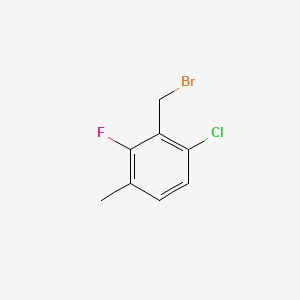

6-Chloro-2-fluoro-3-methylbenzyl bromide

CAS No.: 261762-88-3

Cat. No.: VC1999750

Molecular Formula: C8H7BrClF

Molecular Weight: 237.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261762-88-3 |

|---|---|

| Molecular Formula | C8H7BrClF |

| Molecular Weight | 237.49 g/mol |

| IUPAC Name | 2-(bromomethyl)-1-chloro-3-fluoro-4-methylbenzene |

| Standard InChI | InChI=1S/C8H7BrClF/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3 |

| Standard InChI Key | QWQVTYYKMSFGGP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)Cl)CBr)F |

| Canonical SMILES | CC1=C(C(=C(C=C1)Cl)CBr)F |

Introduction

Basic Information and Chemical Identity

6-Chloro-2-fluoro-3-methylbenzyl bromide is an organohalide compound with multiple functional groups attached to a benzene ring. Its structure contains chlorine, fluorine, and bromine atoms strategically positioned to confer specific chemical reactivity.

Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 261762-88-3 |

| Molecular Formula | C₈H₇BrClF |

| Molecular Weight | 237.50 g/mol |

| IUPAC Name | 2-(bromomethyl)-1-chloro-3-fluoro-4-methylbenzene |

| InChI Key | QWQVTYYKMSFGGP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)Cl)CBr)F |

Synonyms and Alternative Names

The compound is known by several names in scientific literature and commercial catalogues:

-

6-Chloro-2-fluoro-3-methylbenzyl bromide

-

2-(Bromomethyl)-1-chloro-3-fluoro-4-methylbenzene

-

alpha-Bromo-6-chloro-2-fluoro-m-xylene

Physical and Chemical Properties

The physical and chemical properties of 6-Chloro-2-fluoro-3-methylbenzyl bromide significantly influence its handling, storage, and applications in chemical synthesis.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 52-56°C |

| Boiling Point | 103°C (at 3 mmHg) |

| Density | 1.569±0.06 g/cm³ (Predicted) |

| Appearance | Crystalline solid |

| Solubility | Soluble in most organic solvents; insoluble in water |

| Flash Point | 103°C (at 3 mmHg) |

| Storage Temperature | 2-8°C (recommended) |

Chemical Properties

The chemical behavior of 6-Chloro-2-fluoro-3-methylbenzyl bromide is primarily dictated by the presence of the reactive benzyl bromide group, which serves as an excellent leaving group in nucleophilic substitution reactions. The halogen substituents (chlorine and fluorine) on the aromatic ring modify the electronic properties of the molecule, influencing its reactivity patterns.

Key chemical characteristics include:

-

High reactivity toward nucleophiles due to the benzylic bromine

-

Modified electrophilicity of the aromatic ring due to halogen substituents

-

Stability under normal storage conditions but sensitivity to moisture

Synthesis and Preparation Methods

The synthesis of 6-Chloro-2-fluoro-3-methylbenzyl bromide typically involves specific synthetic routes that ensure high purity and yield.

Laboratory Synthesis

The most common synthetic approach involves the bromination of the corresponding benzyl alcohol:

-

Starting with 6-Chloro-2-fluoro-3-methylbenzyl alcohol

-

Reaction with brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr)

-

The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform

-

The reaction mixture is refluxed under controlled conditions to achieve optimal conversion

Industrial Production Methods

For large-scale production, continuous flow processes are often employed to ensure consistent quality and higher throughput:

-

Automated reactors with precise temperature control systems

-

Continuous monitoring of reaction parameters

-

Solvent recovery systems to minimize waste

-

Purification through crystallization to achieve high purity standards (typically ≥97%)

Chemical Reactions and Reactivity

6-Chloro-2-fluoro-3-methylbenzyl bromide participates in various chemical transformations, making it valuable in organic synthesis.

Nucleophilic Substitution Reactions

The benzylic bromide position readily undergoes SN2 reactions with various nucleophiles:

-

Reaction with azides to form benzyl azides

-

Substitution with amines to form benzyl amines

-

Reaction with thiols to produce thioethers

Applications in Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of:

-

ROR-gamma-T inhibitors, which have applications in autoimmune disease treatments

-

Bub1 kinase inhibitors, which have potential applications in cancer therapy

-

GPR131 agonists, which are being investigated for various therapeutic applications

Biological Activity

The biological properties of 6-Chloro-2-fluoro-3-methylbenzyl bromide are primarily linked to its electrophilic character and ability to modify biomolecules.

Mechanisms of Action

As an electrophilic agent, the compound can:

-

Form covalent bonds with nucleophilic sites in proteins and nucleic acids

-

Modify enzyme active sites through alkylation of specific amino acid residues

-

Interact with cellular components through its halogenated aromatic system

Research Applications

In medicinal chemistry and chemical biology, the compound has been utilized for:

-

Development of enzyme inhibitors targeting specific pathways

-

Synthesis of probe molecules for studying protein-ligand interactions

-

Preparation of fluorinated bioactive compounds with enhanced pharmacokinetic properties

| Hazard Category | Classification |

|---|---|

| Hazard Codes | C (Corrosive) |

| GHS Pictograms | GHS05 (Corrosive); GHS07 (Harmful) |

| Signal Word | Danger |

| Hazard Statements | H314 (Causes severe skin burns and eye damage) |

| H318 (Causes serious eye damage) | |

| H335 (May cause respiratory irritation) | |

| Risk Statements | 34-36/37/38 |

| Safety Statements | 26-36/37/39 |

| UN Number | UN1759 / UN1760 |

| Hazard Class | 8 |

| Packing Group | III |

| Supplier | Product Number | Purity | Packaging Options |

|---|---|---|---|

| Thermo Scientific (formerly Alfa Aesar) | 11471230 | 97% | 1g, 5g |

| Fluorochem | FLUH99C74B17 | 95% | Not specified |

| Apollo Scientific | APO455833838 | 98% | Not specified |

| Aladdin Scientific | C300657 | 97% | 50mg, 250mg, 1g, 5g |

| Supplier | Quantity | Price (USD) |

|---|---|---|

| Alfa Aesar | 1g | $35.80 |

| Aladdin Scientific | 50mg | $35.90 |

| Aladdin Scientific | 250mg | $117.90 |

| Aladdin Scientific | 1g | $344.90 |

| Aladdin Scientific | 5g | $1,168.90 |

Applications in Medicinal Chemistry

6-Chloro-2-fluoro-3-methylbenzyl bromide has found significant applications in pharmaceutical research and development.

Role in Drug Discovery

The compound serves as a building block in the synthesis of:

-

Enzyme inhibitors targeting specific disease pathways

-

Small-molecule modulators of protein-protein interactions

-

Fluorinated drug candidates with improved pharmacokinetic properties

Specific Therapeutic Areas

Research utilizing this compound has focused on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume